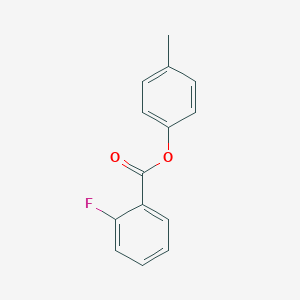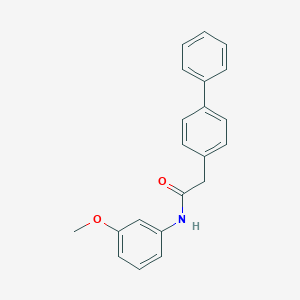
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one, also known as BHMC, is a synthetic compound that has been widely studied for its potential applications in scientific research. BHMC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways that promote cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). This compound has also been shown to modulate the expression of various genes involved in cell signaling and immune response pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one. One area of interest is the development of this compound analogs with improved solubility and/or biological activity. Another area of interest is the further investigation of the mechanism of action of this compound, which could lead to the development of more specific and effective treatments for various diseases. Finally, the potential applications of this compound in immunotherapy and other areas of medicine should be further explored.
Synthesemethoden
The synthesis of 3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one involves the reaction of 2-amino-1H-benzimidazole with 6-bromo-3-hexylchromone in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-methoxyaniline to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines. In neurology, this compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C29H29N3O3 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-6-hexyl-2-(2-methoxyanilino)chromen-7-one |
InChI |
InChI=1S/C29H29N3O3/c1-3-4-5-6-11-19-16-20-17-21(28-30-22-12-7-8-13-23(22)31-28)29(35-27(20)18-25(19)33)32-24-14-9-10-15-26(24)34-2/h7-10,12-18,32H,3-6,11H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
OMOIBDIEGFFDIV-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
CCCCCCC1=CC2=CC(=C(OC2=CC1=O)NC3=CC=CC=C3OC)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)



![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)



![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)